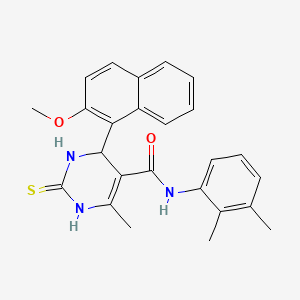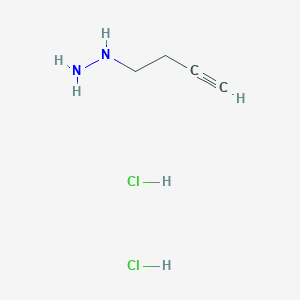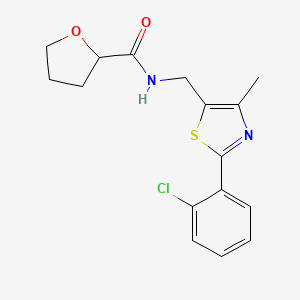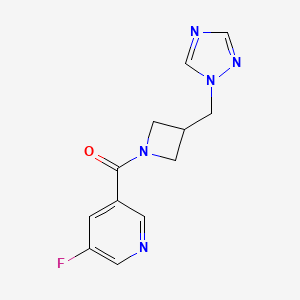![molecular formula C16H11BrN2O3S B2564697 Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 892843-33-3](/img/structure/B2564697.png)
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound. It is an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Molecular Structure Analysis
The molecules of Methyl 4-bromobenzoate, a related compound, are almost planar . The compound is isostructural with methyl 4-iodobenzoate .Aplicaciones Científicas De Investigación
Alzheimer's Disease Imaging
A study focused on synthesizing carbon-11-labeled CK1 inhibitors, including compounds structurally related to Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate, as potential PET radiotracers for imaging Alzheimer's disease. These radiotracers are designed for high-affinity binding to casein kinase 1 (CK1), a target associated with Alzheimer's pathology, demonstrating the compound's relevance in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).
Crystal Engineering
Research into the crystal structures of compounds closely related to this compound has provided insights into crystal engineering. For instance, the study of Methyl 2-(carbazol-9-yl)benzoate under high pressure showed a transformation in crystal structure, highlighting the potential of such compounds in materials science and crystallography (Johnstone et al., 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of benzothiazole derivatives, including structures akin to this compound. These studies highlight the potential of benzothiazole derivatives in developing new antimicrobial agents with activity against a range of bacterial and fungal pathogens (Bhagat, Deshmukh, & Kuberkar, 2012).
Photodynamic Therapy
Research into the synthesis and characterization of new zinc phthalocyanines substituted with benzothiazole derivatives, including those related to this compound, has shown significant potential in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Tumor Agents
The development and evaluation of 2-(4-aminophenyl)benzothiazoles for their selective antitumor activity have been described, with findings suggesting that derivatives of this compound exhibit potent in vitro activity against various carcinoma cell lines. This highlights the compound's potential in the development of novel cancer therapeutics (Bradshaw, Stevens, & Westwell, 2001).
Safety and Hazards
Direcciones Futuras
Imidazole, a moiety present in related compounds, has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate” and related compounds may have potential applications in drug development.
Propiedades
IUPAC Name |
methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSBKNZZWZTMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)




![2-[6-(2-Ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2564626.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2564627.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2564630.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2564631.png)



